

A Comprehensive Technical Guide to the Physicochemical Properties of 3-O-Acetylbetulinic Acid

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Compound of Interest

Compound Name: 3-O-Acetylbetulin

Cat. No.: B2827622

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetylbetulinic acid, a derivative of the naturally occurring pentacyclic triterpenoid betulinic acid, has garnered significant interest in the scientific community for its potential therapeutic applications, including its cytotoxic activity against various cancer cell lines.^[1] Understanding the physicochemical properties of this compound is fundamental for its development as a pharmaceutical agent, influencing aspects such as formulation, delivery, and bioavailability. This technical guide provides an in-depth overview of the core physicochemical characteristics of **3-O-Acetylbetulinic acid**, detailed experimental protocols for their determination, and insights into its potential biological mechanisms.

Physicochemical Properties

The key physicochemical properties of **3-O-Acetylbetulinic acid** are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₃₂ H ₅₀ O ₄	[2][3]
Molecular Weight	498.74 g/mol	[2][3]
Melting Point	>265 °C (decomposition)	[4]
Boiling Point	Not available (likely decomposes)	-
Solubility	Soluble in DMSO; Sparingly soluble in water. Soluble in Chloroform (Slightly) and Methanol (Slightly, Sonicated).	[4][5]
Appearance	Off-White Solid	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-O-Acetylbetulinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR and ¹³C NMR: Detailed 1D and 2D NMR data have been reported for the structural confirmation of **3-O-Acetylbetulinic acid**. These analyses confirm the presence of the acetyl group at the C-3 position and the overall lupane-type triterpenoid skeleton.

Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the molecular formula of the compound.

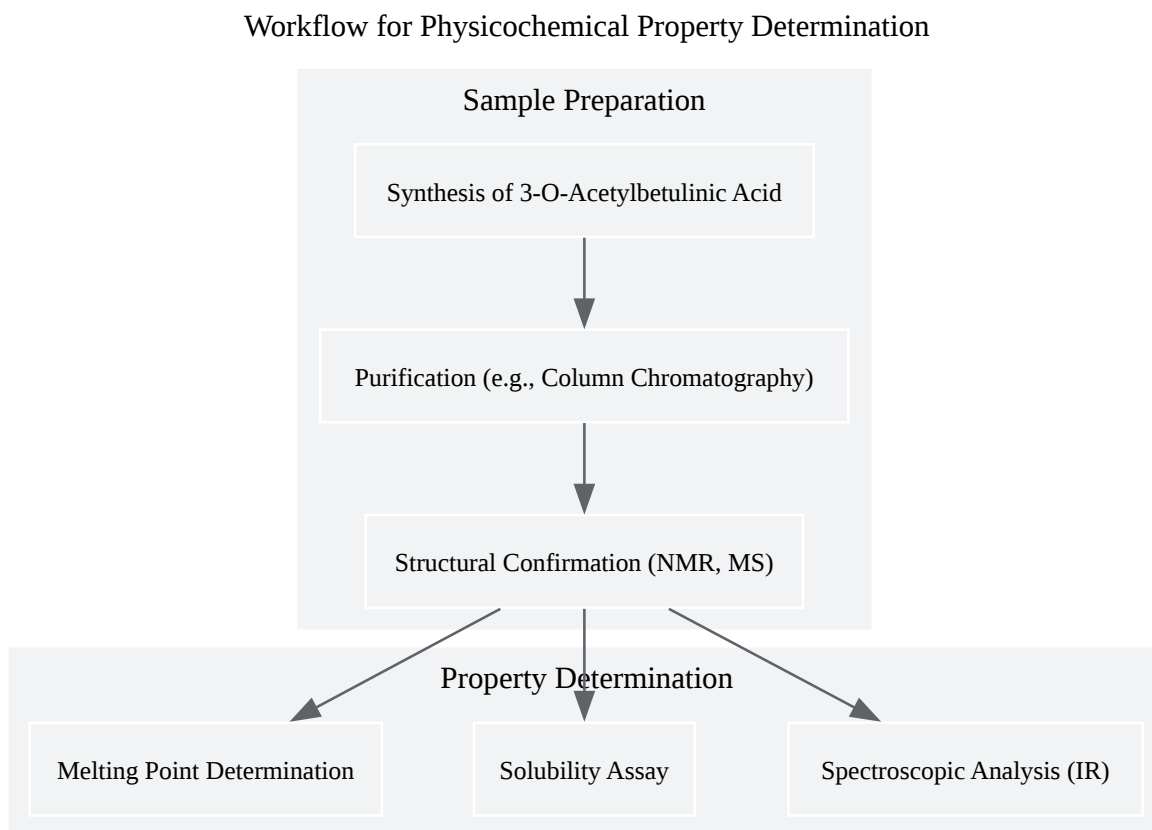
Infrared (IR) Spectroscopy

- IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl groups of the ester and carboxylic acid, and the C-H and O-H bonds.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **3-O-Acetylbetulinic acid**.

Workflow for Physicochemical Property Determination



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Caption: A generalized workflow for the synthesis, purification, and determination of the physicochemical properties of **3-O-Acetylbetulinic acid**.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **3-O-Acetylbetulinic acid** sample is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
- Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
 - Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range is the melting point.
 - Given that **3-O-Acetylbetulinic acid** is reported to decompose, note the temperature at which decomposition (e.g., charring, gas evolution) begins.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Materials:

- **3-O-Acetylbetulinic acid**
- Selected solvents (e.g., water, DMSO, ethanol, methanol, chloroform)
- Vials with screw caps
- Shaker or orbital incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- **Sample Preparation:** Add an excess amount of **3-O-Acetylbetulinic acid** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
- **Equilibration:** Seal the vials and place them on a shaker or in an orbital incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- **Filtration:** Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

- Quantification:
 - Dilute an aliquot of the clear filtrate with a suitable solvent.
 - Analyze the concentration of **3-O-Acetylbetulinic** acid in the diluted filtrate using a validated analytical method, such as HPLC with a standard curve or UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance.
- Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

- Sample Preparation: Dissolve an appropriate amount of **3-O-Acetylbetulinic** acid (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent.
- Data Acquisition:
 - Transfer the solution to an NMR tube.
 - Acquire 1D spectra (¹H and ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) according to standard instrument protocols.

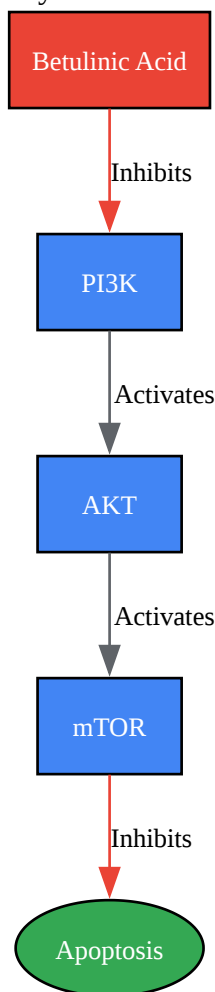
- **Data Processing and Analysis:** Process the raw data (Fourier transformation, phase correction, baseline correction) and interpret the spectra to assign the chemical shifts and coupling constants to the respective atoms in the molecule.

Biological Activity and Signaling Pathways

While the direct signaling pathways of **3-O-Acetylbetulinic acid** are not extensively elucidated, the parent compound, betulinic acid, is known to exert its anticancer effects through the induction of apoptosis. One of the key pathways implicated is the PI3K/AKT/mTOR signaling pathway.^[6] It is plausible that **3-O-Acetylbetulinic acid** may share or have a modified interaction with this pathway. Furthermore, a related derivative, 3-O-(E)-p-Coumaroylbetulinic acid, has been shown to inhibit the Notch signaling pathway in breast cancer cells.^[7]

PI3K/AKT/mTOR Signaling Pathway (as implicated for Betulinic Acid)

Proposed Signaling Pathway for Betulinic Acid-Induced Apoptosis

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Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, which is inhibited by betulinic acid, leading to the induction of apoptosis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **3-O-Acetylbetulinic acid**, essential for its continued investigation and potential development as a therapeutic agent. The summarized data and detailed experimental protocols offer a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the specific biological mechanisms and signaling pathways modulated by this promising compound.

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